1,3-Difluoro-5-(trichloromethoxy)benzene

Description

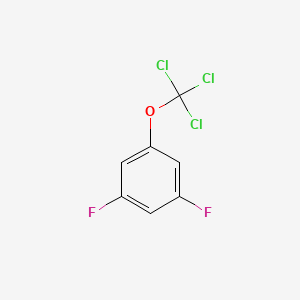

1,3-Difluoro-5-(trichloromethoxy)benzene (C₇H₃F₂Cl₃O, MW 263.45 g/mol) is a halogenated aromatic compound featuring two fluorine atoms at the 1- and 3-positions and a trichloromethoxy group (-OCHCl₃) at the 5-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which enhances reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

1,3-difluoro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWOGHNXRNYYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1,3-difluorobenzene is reacted with trichloromethanol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,3-Difluoro-5-(trichloromethoxy)benzene may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the fluorine or trichloromethoxy groups .

Scientific Research Applications

1,3-Difluoro-5-(trichloromethoxy)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific effects depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in halogen type, substituent positions, or functional groups. Key differences in molecular structure, synthesis, and applications are summarized.

Substituent Effects and Reactivity

Halogenated Methoxy Groups

1,3-Dibromo-5-(trifluoromethoxy)benzene (C₇H₃Br₂F₃O, MW 324.90 g/mol):

- Substituents: Bromine at 1- and 3-positions; trifluoromethoxy (-OCHF₃) at 5-position.

- Impact : Bromine’s larger atomic size increases steric hindrance compared to fluorine, slowing reaction kinetics. The trifluoromethoxy group is a stronger electron-withdrawing group (EWG) than trichloromethoxy, further deactivating the aromatic ring .

1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene (C₇H₂ClF₅, MW 216.54 g/mol):

- Substituents: Chlorine at 1-position; fluorine at 2- and 3-positions; trifluoromethyl (-CF₃) at 5-position.

- Impact : The -CF₃ group provides extreme electron withdrawal, making the ring highly resistant to electrophilic attack. Chlorine’s inductive effect further deactivates the system .

Positional Isomerism

Research Findings and Implications

- Electron Effects : Trichloromethoxy (-OCHCl₃) is less electron-withdrawing than -OCHF₃ but more so than -OCH₃, enabling balanced reactivity in nucleophilic aromatic substitution .

- Steric and Solubility Factors : Larger halogens (e.g., Br) reduce solubility in polar solvents but improve crystallinity, aiding purification .

Biological Activity

1,3-Difluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorine Atoms : Two fluorine atoms positioned on the benzene ring.

- Trichloromethoxy Group : A trichloromethoxy substituent that enhances its lipophilicity and potentially its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. A notable study assessed its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 6.25 µM | Bactericidal |

| Escherichia coli | 12.5 µM | Bacteriostatic |

| Pseudomonas aeruginosa | 25 µM | Bacteriostatic |

The compound's mechanism of action in antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Inhibits proliferation |

| HepG2 (Liver Cancer) | 20 | Induces cell cycle arrest |

The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through interactions with cytochrome P450 enzymes which influence drug metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates and potentially altering pharmacokinetics for co-administered drugs .

- DNA Binding : It has been shown to bind to DNA, causing structural changes that may inhibit transcription and replication processes .

- Cell Signaling Modulation : The compound influences key signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with an MIC value of 6.25 µM, indicating its potential as a treatment option for infections caused by resistant strains.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound could induce apoptosis in MCF-7 breast cancer cells at an IC50 of 10 µM. The mechanism was linked to the modulation of apoptotic signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.